silver;trifluoromethanethiolate
Overview
Description
Silver trifluoromethanethiolate, also known as silver(I) trifluoromethanethiolate, is a chemical compound with the molecular formula CAgF3S. It is a silver salt of trifluoromethanethiol and is known for its unique properties, including high lipophilicity and metabolic stability. This compound is frequently used in organic synthesis and has applications in pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Silver(I) trifluoromethanethiolate, also known as (Trifluoromethylthio) silver(I), primarily targets alkyl carboxylic acids . These acids are abundant and serve as desirable starting materials for the preparation of many important and valuable compounds with different functional groups .
Mode of Action
The compound operates through a silver-mediated oxidative decarboxylative radical trifluoromethylthiolation reaction . This reaction occurs under mild conditions and allows the synthesis of various valuable alkyltrifluoromethylthioethers from alkyl carboxylic acids .
Biochemical Pathways
The biochemical pathway primarily involves the oxidative decarboxylative radical trifluoromethanethiolation of alkyl carboxylic acids . This process results in the formation of alkyltrifluoromethylthioethers . The trifluoromethylthio group (CF3S) has attracted much attention because of its electron-withdrawing nature, unique high lipophilicity, and metabolic stability .
Result of Action
The result of the action of Silver(I) trifluoromethanethiolate is the efficient formation of alkyltrifluoromethylthioethers . These ethers are synthesized from abundant alkyl carboxylic acids and are valuable in various applications due to their physical, chemical, and biological properties .
Action Environment
Silver(I) trifluoromethanethiolate should be stored under an inert atmosphere in a dark place at room temperature . These conditions help maintain the stability and efficacy of the compound. The reaction it mediates operates under mild conditions
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in oxidative decarboxylative radical trifluoromethylthiolation reactions of aliphatic carboxylic acids
Cellular Effects
It is known that silver nanoparticles, which may share some properties with Silver(I) trifluoromethanethiolate, can cause cytotoxicity such as cell membrane damage
Molecular Mechanism
It is known to participate in oxidative decarboxylative radical trifluoromethylthiolation reactions
Temporal Effects in Laboratory Settings
It is recommended to store Silver(I) trifluoromethanethiolate in a dark place, under an inert atmosphere, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Silver trifluoromethanethiolate can be synthesized using various methods. One common method involves the reaction of silver fluoride with trifluoromethanethiol. This reaction typically occurs under mild conditions and results in the formation of silver trifluoromethanethiolate . Another method involves the oxidative decarboxylative radical trifluoromethylthiolation of aliphatic carboxylic acids using silver trifluoromethanethiolate and selectfluor .
Industrial Production Methods
Industrial production of silver trifluoromethanethiolate often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity silver trifluoromethanethiolate for various applications .
Chemical Reactions Analysis
Types of Reactions
Silver trifluoromethanethiolate undergoes several types of chemical reactions, including:
Substitution: It can be used in substitution reactions to introduce the trifluoromethylthio group into organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with silver trifluoromethanethiolate include selectfluor, silver fluoride, and various aliphatic carboxylic acids. These reactions typically occur under mild conditions, making them practical for laboratory and industrial applications .
Major Products Formed
The major products formed from reactions involving silver trifluoromethanethiolate include alkyltrifluoromethylthioethers and trifluoromethyl aryl sulfides. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Silver trifluoromethanethiolate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonate: This compound also contains the trifluoromethyl group but differs in its chemical structure and reactivity compared to silver trifluoromethanethiolate.
Uniqueness
Silver trifluoromethanethiolate is unique due to its combination of the trifluoromethyl group and silver ion, which imparts high lipophilicity, metabolic stability, and unique reactivity. These properties make it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
silver;trifluoromethanethiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRXLNQFRQGJLU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)[S-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CAgF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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